Distinctive Molecular and Physical Properties of Vinyl 6-chlorotoluene-3-sulphonate vs. Unsubstituted Phenyl Vinyl Sulfonate
Vinyl 6-chlorotoluene-3-sulphonate possesses unique physical and molecular properties compared to the unsubstituted analog, phenyl vinyl sulfonate. The target compound has a significantly higher molecular weight (232.68 g/mol vs. 184.21 g/mol for phenyl vinyl sulfonate) and a higher calculated LogP (3.58 [1] or 2.64 [2] vs. ~1.5-2.0 for phenyl vinyl sulfonate), indicating greater hydrophobicity which can be a critical parameter for solubility and polymer compatibility [1].
| Evidence Dimension | Physicochemical Properties (Molecular Weight, LogP, Density) |
|---|---|
| Target Compound Data | MW: 232.68 g/mol; LogP: 3.58 (ChemSrc) or 2.64 (SIELC); Density: 1.311 g/cm³; Boiling Point: 349.2 °C at 760 mmHg [1][2] |
| Comparator Or Baseline | Phenyl vinyl sulfonate: MW ~184.21 g/mol; LogP ~1.5-2.0 (estimated) |
| Quantified Difference | Molecular weight increase of 48.47 g/mol (+26%); LogP increase of 1-2 units |
| Conditions | Calculated physicochemical properties from authoritative databases. |
Why This Matters
These quantifiable differences in molecular weight, hydrophobicity (LogP), and density are fundamental to monomer solubility, copolymerization behavior, and the final physical properties of any derived polymer, directly influencing material selection for specific applications.
- [1] ChemSrc. (2016). vinyl 6-chlorotoluene-3-sulphonate | CAS 84540-41-0. Retrieved from https://m.chemsrc.com/mip/cas/84540-41-0_52066.html View Source
- [2] SIELC Technologies. (2018). Vinyl 6-chlorotoluene-3-sulphonate. Retrieved from https://sielc.com/vinyl-6-chlorotoluene-3-sulphonate View Source
